molecular formula C11H15NO2 B14753762 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one CAS No. 2138-32-1

3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one

Cat. No.: B14753762
CAS No.: 2138-32-1
M. Wt: 193.24 g/mol
InChI Key: KIEOSMNUIUKKQZ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one is an organic compound with a complex structure that includes a dimethylamino group, a hydroxyphenyl group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one typically involves the reaction of 2-hydroxyacetophenone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(Dimethylamino)-1-(2-oxophenyl)propan-1-one.

    Reduction: Formation of 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone: Shares a similar propanone backbone but differs in the substituents attached to the phenyl ring.

    3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with the hydroxy group in a different position on the phenyl ring.

Uniqueness

3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2138-32-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(dimethylamino)-1-(2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C11H15NO2/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13/h3-6,13H,7-8H2,1-2H3

InChI Key

KIEOSMNUIUKKQZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=CC=C1O

Origin of Product

United States

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